Cas no 2377036-06-9 (Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl-methylamino]azepane-1-carboxylate)

Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl-methylamino]azepane-1-carboxylate is a specialized organic compound featuring a chloropyrazine core linked to a substituted azepane ring via a methylamino bridge. The tert-butyl carbamate (Boc) protecting group enhances stability and facilitates selective deprotection in synthetic applications. The 5-chloropyrazine moiety offers reactivity for further functionalization, making it valuable in medicinal chemistry and pharmaceutical research. Its structural complexity supports the development of bioactive molecules, particularly in kinase inhibitor design. The compound's well-defined stereochemistry and functional group compatibility contribute to its utility as an intermediate in multistep syntheses. Proper handling under inert conditions is recommended due to potential sensitivity to moisture and air.
Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl-methylamino]azepane-1-carboxylate structure
2377036-06-9 structure
Product Name:Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl-methylamino]azepane-1-carboxylate
CAS No:2377036-06-9
MF:C17H27ClN4O2
MW:354.874882936478
CID:5463183
Update Time:2025-05-23

Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl-methylamino]azepane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl-methylamino]azepane-1-carboxylate
    • Z1989791781
    • tert-butyl 4-{[(5-chloropyrazin-2-yl)methyl](methyl)amino}azepane-1-carboxylate
    • Inchi: 1S/C17H27ClN4O2/c1-17(2,3)24-16(23)22-8-5-6-14(7-9-22)21(4)12-13-10-20-15(18)11-19-13/h10-11,14H,5-9,12H2,1-4H3
    • InChI Key: KPXAQDBNJDIQKY-UHFFFAOYSA-N
    • SMILES: ClC1=CN=C(C=N1)CN(C)C1CCN(C(=O)OC(C)(C)C)CCC1

Computed Properties

  • Exact Mass: 354.1822538 g/mol
  • Monoisotopic Mass: 354.1822538 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 416
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 58.6
  • Molecular Weight: 354.9

Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl-methylamino]azepane-1-carboxylate Pricemore >>

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Additional information on Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl-methylamino]azepane-1-carboxylate

Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl-methylamino]azepane-1-carboxylate: A Comprehensive Overview

The compound tert-butyl 4-[(5-chloropyrazin-2-yl)methyl-methylamino]azepane-1-carboxylate (CAS No. 2377036-06-9) is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its azepane ring system, which is a seven-membered ring containing one nitrogen atom, and its substituted groups, including a tert-butyl carboxylate and a 5-chloropyrazine moiety. The structure of this compound is intriguing due to the combination of these functional groups, which may contribute to its unique chemical properties and reactivity.

Recent studies have highlighted the importance of azepane derivatives in drug discovery and development. The azepane ring system is known for its ability to form stable conformations, making it a valuable scaffold for designing bioactive molecules. In particular, the presence of the tert-butyl group in this compound adds steric bulk, which can influence the molecule's solubility, stability, and interactions with biological targets. The 5-chloropyrazine moiety introduces electron-withdrawing effects, potentially enhancing the compound's ability to participate in hydrogen bonding or other non-covalent interactions.

One of the most promising applications of tert-butyl 4-[(5-chloropyrazin-2-yl)methyl-methylamino]azepane-1-carboxylate lies in its potential as a precursor for more complex molecules. The carboxylic acid derivative can undergo various transformations, such as esterification or amidation, to yield derivatives with enhanced bioavailability or target specificity. Additionally, the methylamino group within the molecule may serve as a site for further functionalization, enabling the creation of libraries of related compounds for high-throughput screening.

From a synthetic perspective, the preparation of this compound involves a multi-step process that likely includes nucleophilic substitution or coupling reactions. The use of tert-butyl groups as protecting agents during synthesis is well-documented, and their removal under specific conditions can yield the corresponding carboxylic acid. The integration of these functional groups into a single molecule demonstrates the versatility of modern organic synthesis techniques.

In terms of pharmacological applications, tert-butyl 4-[(5-chloropyrazin-2-yl)methyl-methylamino]azepane-1-carboxylate may exhibit activity against various biological targets. For instance, its structural features suggest potential interactions with G-protein coupled receptors (GPCRs) or other membrane-bound proteins. Furthermore, the chlorinated pyrazine ring could contribute to anti-inflammatory or antiviral properties, as observed in similar compounds.

Recent advancements in computational chemistry have enabled researchers to predict the bioactivity and toxicity profiles of such compounds with greater accuracy. By employing molecular docking studies and machine learning algorithms, scientists can identify promising candidates for further experimental evaluation. This approach has significantly accelerated drug discovery processes and reduced costs associated with trial-and-error methodologies.

Moreover, the environmental impact of synthesizing and using tert-butyl 4-[(5-chloropyrazin-2-yl)methyl-methylamino]azepane-1-carboxylate must be considered. Green chemistry principles advocate for minimizing waste generation and utilizing renewable resources whenever possible. Researchers are increasingly adopting catalytic methods and biodegradable solvents to synthesize such compounds in an environmentally friendly manner.

In conclusion, tert-butyl 4-[(5-chloropyrazin-2-yl)methyl-methylamino]azepane-1-carboxylate represents a fascinating example of modern organic chemistry's capabilities. Its unique structure and functional groups position it as a valuable tool in drug discovery and materials science. As research continues to uncover its full potential, this compound may play a pivotal role in advancing therapeutic interventions and industrial applications.

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